1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClFNO2 and its molecular weight is 243.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Azetidine Derivatives and Antibacterial Activity
Research on azetidine derivatives, such as 1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid, has revealed potent antibacterial properties. For instance, 7-azetidinylquinolones have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, with certain derivatives demonstrating efficacy in mouse infection models. These findings suggest that modifications to the azetidine moiety can influence antibacterial potency and physicochemical properties, offering promising avenues for developing new antibacterial agents (Frigola et al., 1994).
Impact on Ion Transport and Protein Synthesis
Azetidine derivatives have been used to explore the relationship between protein synthesis and ion transport. Studies with azetidine 2-carboxylic acid, a proline analog, indicate it can inhibit protein assembly, affecting enzymes' effectiveness. This inhibition impacts ion transport in plants, shedding light on the cellular processes governing nutrient uptake and distribution (Pitman et al., 1977).
Role in Disease Pathogenesis and Food Chain
Azetidine-2-carboxylic acid has been identified in the food chain, particularly in sugar beets, and is known to replace proline in proteins, potentially leading to toxic effects and congenital malformations. This replacement could have implications for human health, given the widespread use of sugar beet products in agriculture and food production (Rubenstein et al., 2009).
Medicinal Chemistry and Drug Design
In medicinal chemistry, azetidine derivatives serve as key building blocks for developing new therapeutic agents. For example, the synthesis of 3-fluoroazetidine-3-carboxylic acid derivatives highlights the potential of these compounds in designing drugs with improved pharmacokinetic and pharmacodynamic profiles, particularly in the context of neurological diseases and conditions requiring specific amino acid analogs (Van Hende et al., 2009).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLUDRZDXMHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.